molecular formula C17H26N2O4S B4190926 2-[4-(butylsulfamoyl)phenoxy]-N-cyclopentylacetamide

2-[4-(butylsulfamoyl)phenoxy]-N-cyclopentylacetamide

Cat. No.: B4190926
M. Wt: 354.5 g/mol
InChI Key: BYWMQVYPFPXLOE-UHFFFAOYSA-N
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Description

2-[4-(butylsulfamoyl)phenoxy]-N-cyclopentylacetamide is a chemical compound with a complex structure that includes a sulfonyl group, a phenoxy group, and a cyclopentylacetamide moiety

Preparation Methods

The synthesis of 2-[4-(butylsulfamoyl)phenoxy]-N-cyclopentylacetamide involves multiple steps, typically starting with the preparation of the phenoxy and sulfonyl intermediates. The reaction conditions often require specific catalysts and solvents to achieve the desired product. For instance, the reaction between N-acyl- and N-(acylsulfonyl) histamines with di-tert-butyl dicarbonate in aqueous acetonitrile containing potassium acetate offers a one-pot synthesis pathway for related sulfonamides and acetamides. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-[4-(butylsulfamoyl)phenoxy]-N-cyclopentylacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophilic reagents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution reactions can yield substituted benzene derivatives .

Scientific Research Applications

This compound has diverse scientific research applications In chemistry, it can be used as a reagent in various organic synthesis reactions In biology, it may serve as a probe to study enzyme interactions and metabolic pathwaysIndustrially, it can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(butylsulfamoyl)phenoxy]-N-cyclopentylacetamide involves its interaction with specific molecular targets and pathways. The sulfonyl and phenoxy groups play a crucial role in its reactivity and binding affinity. The compound may undergo enzyme-mediated transformations, such as C-demethylation, highlighting its metabolic pathways. Additionally, the palladium-catalyzed ortho-sulfonylation of 2-aryloxypyridines demonstrates its chemical versatility .

Comparison with Similar Compounds

Similar compounds to 2-[4-(butylsulfamoyl)phenoxy]-N-cyclopentylacetamide include 2-{4-[(butylamino)sulfonyl]phenoxy}-N-(2-pyridinylmethyl)acetamide and 2-{4-[(butylamino)sulfonyl]phenoxy}-N-ethylacetamide. These compounds share similar functional groups but differ in their specific substituents, which can influence their chemical properties and applications. The uniqueness of this compound lies in its cyclopentylacetamide moiety, which may confer distinct reactivity and binding characteristics.

Properties

IUPAC Name

2-[4-(butylsulfamoyl)phenoxy]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-2-3-12-18-24(21,22)16-10-8-15(9-11-16)23-13-17(20)19-14-6-4-5-7-14/h8-11,14,18H,2-7,12-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWMQVYPFPXLOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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